molecular formula C18H16N2O6 B1681837 2,5-Dioxopyrrolidin-1-yl 4-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl)butanoate CAS No. 79886-55-8

2,5-Dioxopyrrolidin-1-yl 4-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl)butanoate

Cat. No. B1681837
Key on ui cas rn: 79886-55-8
M. Wt: 356.3 g/mol
InChI Key: PMJWDPGOWBRILU-UHFFFAOYSA-N
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Patent
US08067011B2

Procedure details

The following protocol is used to conjugate PE via an SMPB intermediate: 100 micromoles of phosphatidyl ethanolamine (PE) is dissolved in 5 mL of argon-purged, anhydrous methanol containing 100 micromoles of triethylamine (TEA). The solution is maintained over an argon or nitrogen atmosphere. The reaction may also be done in dry chloroform50 mg of succinimidyl-4-(p-maleimidophenyl)butyrate (SMPB, Pierce) is the added to the PE solution, and the solution is mixed well to dissolve. The solution is allowed to react for 2 hours at room temperature, while maintaining it under an argon or nitrogen atmosphere. Methanol is removed from the reaction solution by rotary evaporation and the solids are redissolved in 5 mLchloroform. The water-soluble reaction by-products are extracted from the chloroform with an equal volume of 1% NaCl. Extraction is repeated once more. The MPB-PE derivative is purified by chromatography on a column of silicic acid (Martin F J et al., Immunospecific targeting of liposomes to cells: A novel and efficient method for covalent attachment of Fab′ fragments via disulfide bonds. Biochemistry, 1981; 20:4229-38). Chloroform is removed from the MBP-PE by rotary evaporation. The derivative is stored at −20° C. under a nitrogen atmosphere until use.
[Compound]
Name
PE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
SMPB
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
phosphatidyl ethanolamine
Quantity
100 μmol
Type
reactant
Reaction Step Three
Quantity
100 μmol
Type
reactant
Reaction Step Four
Name
succinimidyl-4-(p-maleimidophenyl)butyrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
PE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C1(=O)N([CH:6]([CH2:10][CH2:11][C:12]2[CH:17]=[CH:16][C:15]([N:18]3[C:22](=[O:23])[CH:21]=[CH:20][C:19]3=[O:24])=[CH:14][CH:13]=2)[C:7]([O-:9])=[O:8])C(=O)CC1.[CH3:27][OH:28]>C(N(CC)CC)C>[CH2:21]1[C:22](=[O:23])[N:18]([O:9][C:7]([CH2:6][CH2:10][CH2:11][C:12]2[CH:13]=[CH:14][C:15]([N:18]3[C:19](=[O:24])[CH:20]=[CH:21][C:22]3=[O:23])=[CH:16][CH:17]=2)=[O:8])[C:27](=[O:28])[CH2:20]1

Inputs

Step One
Name
PE
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
SMPB
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC(N1C(C(=O)[O-])CCC1=CC=C(C=C1)N1C(C=CC1=O)=O)=O)=O
Step Three
Name
phosphatidyl ethanolamine
Quantity
100 μmol
Type
reactant
Smiles
Step Four
Name
Quantity
100 μmol
Type
reactant
Smiles
CO
Step Five
Name
succinimidyl-4-(p-maleimidophenyl)butyrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC(N1C(C(=O)[O-])CCC1=CC=C(C=C1)N1C(C=CC1=O)=O)=O)=O
Step Six
Name
PE
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purged
TEMPERATURE
Type
TEMPERATURE
Details
The solution is maintained over an argon or nitrogen atmosphere
CUSTOM
Type
CUSTOM
Details
The reaction
ADDITION
Type
ADDITION
Details
the solution is mixed well
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve
CUSTOM
Type
CUSTOM
Details
to react for 2 hours at room temperature
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining it under an argon
CUSTOM
Type
CUSTOM
Details
Methanol is removed from the reaction solution by rotary evaporation
DISSOLUTION
Type
DISSOLUTION
Details
the solids are redissolved in 5 mLchloroform
EXTRACTION
Type
EXTRACTION
Details
The water-soluble reaction by-products are extracted from the chloroform with an equal volume of 1% NaCl
EXTRACTION
Type
EXTRACTION
Details
Extraction
CUSTOM
Type
CUSTOM
Details
The MPB-PE derivative is purified by chromatography on a column of silicic acid (Martin F J et al., Immunospecific
CUSTOM
Type
CUSTOM
Details
Chloroform is removed from the MBP-PE by rotary evaporation
CUSTOM
Type
CUSTOM
Details
is stored at −20° C. under a nitrogen atmosphere until use

Outcomes

Product
Name
Type
Smiles
C1CC(=O)N(C1=O)OC(=O)CCCC2=CC=C(C=C2)N3C(=O)C=CC3=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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